molecular formula C19H12N2O4 B5815099 2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid CAS No. 73972-38-0

2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid

Cat. No.: B5815099
CAS No.: 73972-38-0
M. Wt: 332.3 g/mol
InChI Key: BMXOLQCTPIQVOD-UHFFFAOYSA-N
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Description

The compound 2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid features a spiro architecture bridging a benzo[cd]indole and an indole moiety. Its structural complexity arises from two fused indole systems connected via a spiro carbon, dual ketone groups at positions 2 and 2', and a carboxylic acid substituent at position 2.

Properties

IUPAC Name

2,2'-dioxospiro[1,4-dihydrobenzo[cd]indole-5,3'-1H-indole]-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-16-14-9(17(23)24)8-19(11-5-3-7-13(20-16)15(11)14)10-4-1-2-6-12(10)21-18(19)25/h1-7H,8H2,(H,20,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXOLQCTPIQVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C2C3=C(C14C5=CC=CC=C5NC4=O)C=CC=C3NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998442
Record name 2,2'-Dihydroxy-4H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73972-38-0, 77188-93-3
Record name NSC 203299
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972380
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Record name MLS003107179
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dihydroxy-4H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1',2,2',4-TETRAHYDRO-2,2'-DIOXOSPIRO(BENZ(CD)INDOLE-5(1H),3'-(3H)INDOLE)-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY9USUBF42
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Biological Activity

The compound 2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid is a member of the spirocyclic indole family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various spirocyclic compounds. The synthesis of 2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid has been evaluated for its efficacy against a range of bacterial strains.

  • Case Study : In a study conducted by researchers in 2015, the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This indicates a promising potential for development as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated.

  • Research Findings : A study published in 2020 assessed the cytotoxicity of various spiro compounds on human cancer cell lines. The results indicated that 2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid induced apoptosis in HeLa and MCF-7 cells at concentrations above 50 µM. The compound was found to significantly inhibit cell proliferation and promote cell death through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus (MIC: 32 µg/mL)
CytotoxicityInduces apoptosis in HeLa and MCF-7 cells (IC50: >50 µM)
AntioxidantExhibits free radical scavenging activity

The biological activity of 2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid is attributed to its ability to interact with cellular targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.
  • Cytotoxic Mechanism : It induces oxidative stress within cancer cells leading to DNA damage and subsequent apoptosis.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of spiro compounds exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various spiro compounds and their evaluation against different microbial strains. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Research has also indicated that spiro compounds can act as effective anticancer agents. A specific study focused on the synthesis of spiro-indole derivatives and their evaluation for cytotoxicity against various cancer cell lines. The findings revealed that these compounds exhibited selective cytotoxic effects, making them candidates for further development in cancer therapy .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of spiro compounds including 2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid. The antimicrobial activity was evaluated using the disc diffusion method against various bacterial strains. The results showed that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

Another pivotal study focused on assessing the anticancer properties of spiro-indole derivatives. The synthesized compounds were tested for their cytotoxic effects on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). Notably, 2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid demonstrated IC50 values lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The carboxylic acid group at position 3 is susceptible to acid- or base-catalyzed hydrolysis. For instance:

  • Ester Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), esters of this compound may hydrolyze to regenerate the free carboxylic acid, as demonstrated in analogous thiazoloindole systems .

  • Decarboxylation : Thermal or oxidative decarboxylation (e.g., using Cu(OAc)₂) could yield the corresponding de-carboxylated spiro-indole derivative, though this requires experimental validation.

Functionalization via Cycloaddition

The spirocyclic scaffold may participate in regioselective cycloadditions:

  • [3 + 2] Cycloaddition : Reactivity with 1,2-diaza-1,3-dienes (e.g., 7 in ) could yield fused pyrrolo-thiazoloindole derivatives. Zinc dichloride catalysis (2–5 mol%) in dichloromethane facilitates such transformations .

  • [4 + 2] Cycloaddition : Reactions with α-bromoacetophenones (e.g., 9a ) under Pd or Zn catalysis may form pyridazine-fused products via intermediate diaza-dienes .

Proposed Reaction Pathway :

  • Nucleophilic attack at the diaza-diene’s electrophilic site.

  • Cyclization via 5-exo-dig or 6-endo-dig pathways.

  • Rearomatization to stabilize the fused heterocycle .

Alkylation and Arylation at Sulfur or Nitrogen

  • S-Alkylation : Thiolate intermediates (if present) react regioselectively with α-halo carbonyl compounds (e.g., N-aryl α-chloroacetamides) to form thioether linkages .

  • N-Alkylation : The indole nitrogen may undergo alkylation under Mitsunobu conditions or via palladium-catalyzed C–N coupling .

Example Conditions :

ReagentSolventTemperatureYield (%)
α-BromoacetophenoneCH₂Cl₂RT60–80
Pd(OAc)₂/TPPMSH₂O60–80°C45–76

Oxidative Transformations

  • Thiolate Oxidation : Treatment with DMSO-HCl may oxidize sulfur centers to sulfoxides or sulfones, though competing acidification pathways (e.g., protonation) are noted in similar systems .

  • Indole Ring Oxidation : MnO₂ or DDQ could oxidize the indole moiety to oxindole derivatives, altering electronic properties.

Tautomerism and Ring-Chain Isomerization

S-Alkylation products may exhibit ring-chain tautomerism, as observed in spiro-pyridine-thiolates . For example:

  • Thiolate ↔ Thione : Equilibrium between open-chain thiolates and cyclic thiones under acidic/basic conditions.

Catalytic C–H Functionalization

Palladium-catalyzed C–H activation at the indole C3 position could enable:

  • Benzylation : Using benzyl alcohols (3–5 equiv) with Pd(OAc)₂/TPPMS in water .

  • Arylation : Cross-coupling with aryl halides under Suzuki-Miyaura conditions.

Mechanism :

  • Pd(II) coordination at the indole C3 position.

  • Oxidative addition with benzyl alcohol.

  • Reductive elimination to form C–C bonds .

Derivatization via Amino Acid Conjugation

Reaction with amino acids (e.g., N-acylglycines) under Erlenmeyer-Plöchl conditions could yield oxazolone-fused derivatives, leveraging:

  • Dakin–West-like reactions : Ac₂O/NaOAc in CH₃CN promotes cyclization to pyranones or isobenzofurans .

Comparison with Similar Compounds

Structural Analogues

Spirooxindoles with Heterocyclic Rings
  • 3,4-Dibenzoyl-1H-spiro[benzo[cd]indole-5,3'-indoline]-2,2'(2aH)-diones ():

    • Structure : Incorporates a benzo[cd]indole fused to an indoline ring via a spiro carbon, with benzoyl groups at positions 3 and 3.
    • Key Differences : Lacks the carboxylic acid group but includes benzoyl substituents, enhancing lipophilicity.
    • Synthesis : Prepared via Diels-Alder reaction in boiling DMF, highlighting a scalable diastereoselective route .
  • 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides (): Structure: Combines indole with a pyridine ring, featuring amino, cyano, and carboxamide groups. Key Differences: Pyridine replaces the second indole, introducing nitrogen-based polarity. Biological Relevance: Demonstrated antiviral and anticancer activity through docking studies .
Spiro Systems with Non-Indole Cores
  • 4-Cyanobenzyl spiro[indole-3,3'-pyrrolidine]-5'-carboxylate (): Structure: Pyrrolidine ring fused to indole, with ester and cyano groups. Key Differences: Pyrrolidine introduces a saturated five-membered ring, reducing aromaticity compared to the target compound. Stereochemistry: (3S,5'R) configuration affects binding to biological targets .
  • 4-Alkylidene-1'H-spiro[imidazolidine-5,3'-indole]-2,2'-diones (): Structure: Imidazolidine (a five-membered ring with two nitrogens) fused to indole.

Functional Group Comparisons

Carboxylic Acid Derivatives
  • 2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (): Structure: Isoindole core with ethoxyphenyl and carboxylic acid groups. Key Differences: Non-spiro structure but shares the dioxo and carboxylic acid motifs. The ethoxy group enhances membrane permeability .
  • 2,3-Dihydro-1H-indole-4-carboxylic acid ():

    • Structure : Simplified dihydroindole with a single carboxylic acid group.
    • Key Differences : Lack of spiro junction and ketone groups reduces conformational constraint .
Dioxo-Containing Compounds
  • Methyl 5-amino-2-oxo-spiro[indole-3,3'-pyrrolizine]-1'-carboxylate (): Structure: Pyrrolizine-indole spiro system with a single ketone and ester group. Key Differences: Mono-ketone system and amino substituent alter electronic properties compared to the target’s dual ketones .

Physicochemical Properties

Property Target Compound 3,4-Dibenzoyl Spirooxindole Spiro[indole-pyridine]
Molecular Weight ~380–400 g/mol (estimated) 484.45 g/mol 429.45 g/mol
LogP (Lipophilicity) Moderate (carboxylic acid) High (benzoyl groups) Moderate (cyano, carboxamide)
Hydrogen Bond Donors 2 (COOH, NH) 1 (NH) 3 (NH₂, CONH₂)

Q & A

Basic: What are the standard synthetic routes for preparing this spiro-indole compound, and what reaction conditions are critical for success?

Answer:
The synthesis typically involves multi-step reactions starting with indole derivatives. A common approach is condensation between a substituted indole precursor (e.g., 3-formyl-1H-indole-2-carboxylic acid) and a heterocyclic amine or thiazolone under reflux in acetic acid with sodium acetate as a catalyst. For example, coupling reactions with 2-aminothiazol-4(5H)-one derivatives in acetic acid at reflux for 3–5 hours yield spiro-fused intermediates. Post-reaction purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) is often required .

Basic: How is the spiro junction in the compound confirmed experimentally?

Answer:
The spiro junction is primarily confirmed via single-crystal X-ray diffraction (SC-XRD) . For instance, orthorhombic crystal systems (space group Pna21) with lattice parameters (e.g., a = 17.185 Å, b = 8.9849 Å, c = 13.3275 Å) reveal the spirocyclic architecture. Hydrogen-bonding networks (e.g., N–H···O interactions) and torsion angles between fused rings further validate the spiro connectivity .

Advanced: How can researchers optimize synthetic yields when low solubility of intermediates hampers purification?

Answer:
Low solubility is addressed by:

  • Solvent tuning : Recrystallization from polar aprotic mixtures (e.g., DMF/acetic acid) or dioxane/ethyl acetate .
  • Derivatization : Introducing solubilizing groups (e.g., esterification of carboxylic acid moieties) to enhance intermediate solubility .
  • Chromatography : Gradient elution with silica gel columns using ethyl acetate/petroleum ether ratios adjusted to polarity .

Advanced: How to resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for spiro compounds?

Answer:
Discrepancies arise due to dynamic effects in solution (e.g., ring puckering) versus static crystal structures. To resolve:

  • Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence of signals at elevated temperatures).
  • DFT calculations : Compare optimized geometries with X-ray data to identify dominant conformers .
  • Complementary techniques : Use IR spectroscopy to confirm hydrogen-bonding patterns observed in XRD .

Advanced: What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?

Answer:

  • Core modifications : Introduce substituents at the benzo[cd]indole or spiro-linked indole rings (e.g., bromine at position 6 or methoxy groups at position 5) to modulate electronic effects .
  • Functional group interconversion : Replace the carboxylic acid with esters or amides to alter bioavailability .
  • Spiro ring variation : Substitute the cyclopentane ring with other spiro systems (e.g., cyclohexane or pyrrolidine) to assess steric effects .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm proton environments and carbon connectivity (e.g., distinguishing spiro carbons at δ 60–70 ppm) .
  • XRD : Definitive structural elucidation of spiro junctions and hydrogen bonding .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer:

  • Molecular docking : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., the carbonyl group at position 3).
  • DFT calculations : Calculate Fukui indices to predict regioselectivity in substitution reactions .
  • MD simulations : Model solvation effects to optimize reaction solvents .

Advanced: What experimental approaches ensure stereochemical control during synthesis?

Answer:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., L/D-sarcosine) to induce asymmetry in spiro ring formation .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective C–H activation .
  • Crystallization-induced diastereomer resolution : Separate diastereomers via selective recrystallization .

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